3-Oxa-7-azabicyclo[3.3.1]nonane
Overview
Description
3-Oxa-7-azabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the bicyclic framework
Mechanism of Action
Target of Action
The primary targets of 3-Oxa-7-azabicyclo[33It has been suggested that compounds based on the tricyclic derivative 3,7-diazabicyclo[331]nonans bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Mode of Action
The exact mode of action of 3-Oxa-7-azabicyclo[33It is believed to interact with its targets, possibly AMPA receptors, resulting in changes that could potentially influence various biological processes .
Biochemical Pathways
The biochemical pathways affected by 3-Oxa-7-azabicyclo[33It has been observed that indole alkaloids containing azabicyclo[331]nonane architecture play a crucial role as anticancer, antimalarial, antiinflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates . This suggests that 3-Oxa-7-azabicyclo[3.3.1]nonane may also influence similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxa-7-azabicyclo[33It is known that the compound is a solid , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-Oxa-7-azabicyclo[33Given its potential interaction with ampa receptors , it may influence neuronal signaling and other related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane can be achieved through various methods. One notable method involves a one-pot tandem Mannich reaction. This reaction utilizes aromatic ketones, paraformaldehyde, and dimethylamine to form the desired bicyclic structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, utilizing continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated products.
Scientific Research Applications
3-Oxa-7-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]nonane: Lacks the oxygen atom, leading to different chemical properties and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, which significantly alter its chemical behavior.
Uniqueness: 3-Oxa-7-azabicyclo[331]nonane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework
Properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDMYHJFTVULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679036 | |
Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-75-1 | |
Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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